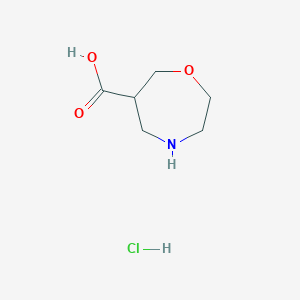![molecular formula C15H21N5OS B2396807 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide CAS No. 2034615-94-4](/img/structure/B2396807.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(cyclopentylthio)acetamide, commonly known as TPA023, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPA023 belongs to the class of drugs known as positive allosteric modulators of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research: Drug Development
Given its potential in cellular control, this compound could play a crucial role in drug development. By selectively targeting specific cellular processes, researchers may identify novel drug candidates or optimize existing ones. The ability to manipulate chemical reactions inside cells at precise locations could revolutionize drug discovery .
Optical Imaging and Microscopy
The compound’s opto-control capability sets it apart from traditional confocal microscopes. Researchers can use it for high-resolution imaging, similar to commercial fluorescence microscopes, but with the added benefit of precise control over chemical processes. This makes it valuable for studying cellular dynamics, protein interactions, and subcellular structures .
Cancer Research: Investigating Cellular Pathways
In cancer research, understanding cellular pathways is critical. By using RPOC technology, scientists can explore how specific chemical processes contribute to cancer progression. Targeting cancer cells with precision may lead to innovative therapeutic strategies or personalized treatments .
Neuroscience: Probing Neuronal Behavior
The compound’s site-specific control could be harnessed to study neuronal behavior. Researchers might investigate neurotransmitter release, synaptic plasticity, or neuronal signaling pathways. Such insights could advance our understanding of brain function and potentially inform treatments for neurological disorders .
Immunology and Infectious Disease Research
RPOC’s ability to manipulate chemical reactions within live cells could aid immunologists and infectious disease researchers. By precisely controlling immune responses or studying pathogen-host interactions, scientists may uncover new therapeutic targets or diagnostic approaches .
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c21-14(10-22-13-5-1-2-6-13)16-7-3-4-12-8-17-15-18-11-19-20(15)9-12/h8-9,11,13H,1-7,10H2,(H,16,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCNCIGXIMTHJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
![4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2396729.png)
![2-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2396731.png)




![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)
![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)
![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)


